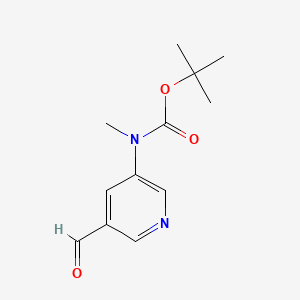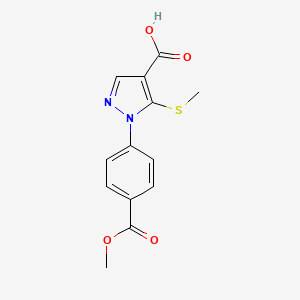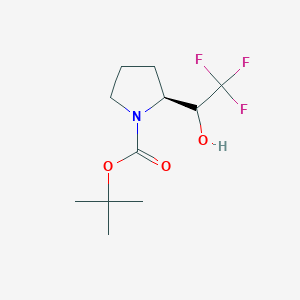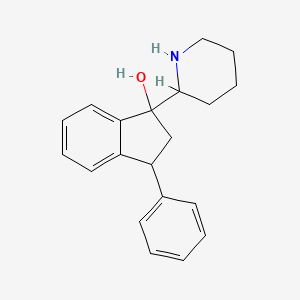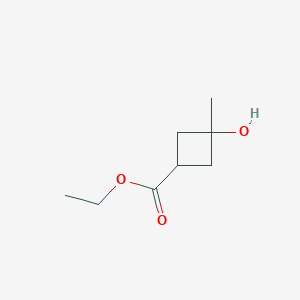
P-(Tert-butyl)phenoxymethanol, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P-(Tert-butyl)phenoxymethanol, acetate can be achieved through several methods. One common approach involves the alkylation of p-cresol with tert-butyl alcohol in the presence of a catalyst. This reaction typically requires mild conditions and can be optimized using deep eutectic solvents as catalysts . Another method involves the esterification of p-tert-butylphenylacetic acid with methanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of efficient and recyclable catalysts to facilitate the alkylation and esterification reactions. The use of ionic liquids as catalysts has been shown to be effective in achieving high yields and selectivity . Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant ratios is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: P-(Tert-butyl)phenoxymethanol, acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding quinones or reduced to yield phenolic derivatives. Substitution reactions, such as alkylation and acylation, are also common.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Catalysts like p-toluenesulfonic acid and deep eutectic solvents are often employed to facilitate these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield quinones, while reduction reactions produce phenolic derivatives. Substitution reactions can result in various alkylated or acylated products.
Scientific Research Applications
P-(Tert-butyl)phenoxymethanol, acetate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of fine chemicals and additives for the food industry . In biology, the compound’s antimicrobial properties make it useful as a preservative in pharmaceuticals and cosmetics . Industrially, it is used as a solvent and in the production of coatings, adhesives, and cleaners .
Mechanism of Action
The mechanism of action of P-(Tert-butyl)phenoxymethanol, acetate involves its interaction with molecular targets and pathways within cells. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit the growth of microorganisms . Additionally, its antioxidant properties may play a role in protecting cells from oxidative damage.
Comparison with Similar Compounds
P-(Tert-butyl)phenoxymethanol, acetate can be compared with other similar compounds such as tert-butyl acetate and methyl p-tert-butylphenylacetate. While tert-butyl acetate is primarily used as a solvent and has a fruity odor , methyl p-tert-butylphenylacetate is used as a food flavoring agent with a sweet, woody aroma . The unique combination of functional groups in this compound gives it distinct chemical properties and applications.
Similar Compounds
- Tert-butyl acetate
- Methyl p-tert-butylphenylacetate
- Phenoxyethanol
These compounds share structural similarities with this compound but differ in their specific functional groups and applications.
Properties
CAS No. |
54889-98-4 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(4-tert-butylphenoxy)methyl acetate |
InChI |
InChI=1S/C13H18O3/c1-10(14)15-9-16-12-7-5-11(6-8-12)13(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
SAUOVKUFPXZKPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


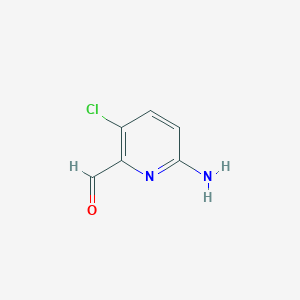
![2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid](/img/structure/B13942010.png)

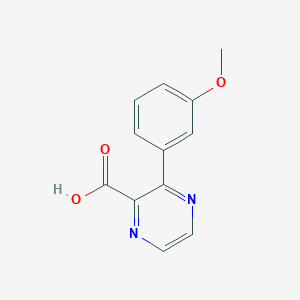
![Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-](/img/structure/B13942025.png)
